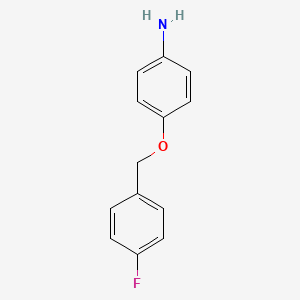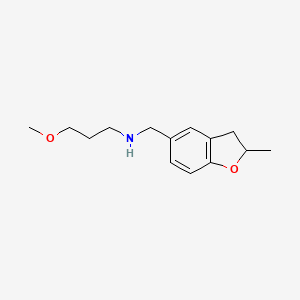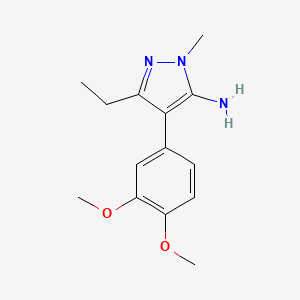
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored through various methodologies. In one study, the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions was achieved using a Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low returns, prompting the development of an alternative approach using lithiation methods . Another research described the direct synthesis of substituted pyrazole through a 3+2 annulation method, where the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produced ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, a three-component one-pot condensation reaction was used to synthesize ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
X-ray crystallography has been a common tool for confirming the molecular structures of synthesized pyrazole derivatives. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . The structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also elucidated using single-crystal X-ray diffraction, and its experimental FT-IR and NMR chemical shifts were compared with those calculated by density functional theory (DFT) .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been investigated in various studies. Schiff base ligands have been synthesized from pyrazole compounds, which were characterized and their tautomeric equilibria studied . Additionally, the reactions between spiropyran derivatives and Michler's ethylene were examined, demonstrating the significant influence of a methyl group on the reactivity of the spiropyran at the 4-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized using a range of spectroscopic methods. For example, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro through DPPH and hydroxyl radical scavenging methods . Theoretical studies, including DFT calculations, have been performed to understand the electronic structure-property relationships of these compounds, such as the frontier molecular orbitals and theoretical UV-Vis and IR stretching vibrations [3, 7].
Case Studies
The synthesis and characterization of pyrazole derivatives have led to potential applications in various fields. For instance, the Schiff base ligands derived from pyrazole compounds have been used to synthesize heterometallic tetranuclear complexes . The photophysical properties of substituted pyrazolines have been studied for their potential in metal ion sensing . These case studies demonstrate the versatility of pyrazole derivatives in the development of new materials and sensors.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Subheading : Tetra Substituted PyrazolinesGovindaraju et al. (2012) synthesized a series of 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters and tested them for antibacterial, antifungal, and antioxidant activities. The study underscores the broad spectrum of biological activities exhibited by pyrazole derivatives and contributes to understanding their potential in addressing various biological threats (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa & Kumar, 2012).
Enzymatic Activity Enhancement
Subheading : Pyrazolopyrimidinyl Keto-estersAbd and Awas (2008) focused on the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, discovering their potent effect on enhancing cellobiase reactivity. This research offers insights into how molecular modifications in pyrazole compounds can lead to significant biological applications, particularly in enzymatic activity enhancement (Abd & Awas, 2008).
Anticancer Properties
Subheading : Pyrazolo[3,4-d]pyrimidin-4-one DerivativesThe study by Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The results revealed that almost all compounds displayed significant antitumor activity, contributing to the growing body of research on the potential of pyrazole derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed & Bakr, 2014).
Safety And Hazards
Safety data sheets provide information on the hazards of similar compounds. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity .
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-ethyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-10-13(14(15)17(2)16-10)9-6-7-11(18-3)12(8-9)19-4/h6-8H,5,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISMZBUZWNRBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

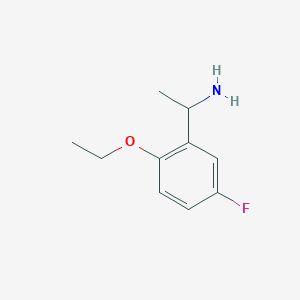
![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)
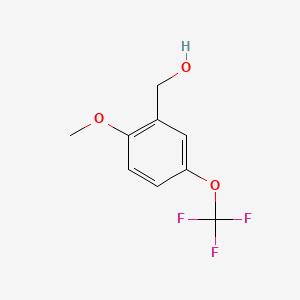
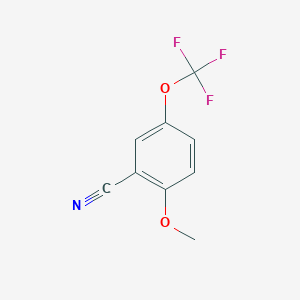
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
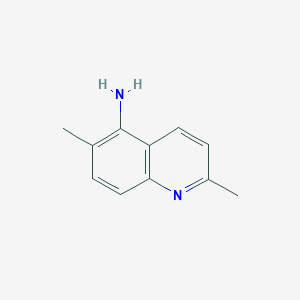
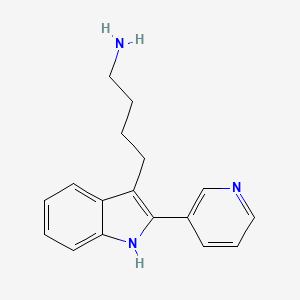

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)
![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)
![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
